

Ebalzotan: A Technical Overview of a Selective 5-HT1A Receptor Agonist

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Compound of Interest

Compound Name: *Ebalzotan*

Cat. No.: *B131319*

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Introduction

Ebalzotan, also known by its developmental code name NAE-086, is a selective agonist for the serotonin 5-HT1A receptor.[1][2] It was investigated in the 1990s for its potential as an antidepressant and anxiolytic agent.[1][3] Despite showing promise in preclinical studies, its development was halted during Phase I clinical trials due to the emergence of undesirable side effects.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and known signaling pathways associated with **Ebalzotan**, intended for a scientific audience.

Chemical Identity

IUPAC Name: (3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide[4]

Synonyms: A comprehensive list of synonyms for **Ebalzotan** is provided in the table below.

Identifier Type	Identifier
Developmental Code	NAE-086[4]
CAS Number	149494-37-1[4]
ChEMBL ID	CHEMBL1742470[4]
PubChem CID	9797080[4]
UNII	WV4B56N49H[4]
Systematic Name	(R)-N-Isopropyl-3-(isopropylpropylamino)-5-chromancarboxamide[4]
Other Synonyms	ebalzotatum, (r)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2h-1-benzopyran-5-carboxamide[4]

Pharmacological Data

Ebalzotan's primary mechanism of action is as a selective agonist at the 5-HT1A serotonin receptor.[1][2] Due to its early discontinuation, publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetic profile is limited. The following tables summarize the general understanding of its pharmacological targets.

Table 1: Receptor Binding Profile (Qualitative)

Target	Interaction	Therapeutic Relevance
5-HT1A Receptor	Agonist	Anxiolytic, Antidepressant

Table 2: Pharmacodynamic Effects (Preclinical)

Effect	Observation
Anxiolytic-like effects	Observed in animal models of anxiety.
Antidepressant-like effects	Demonstrated in preclinical depression models.

Experimental Protocols

Detailed experimental protocols for the characterization of **Ebalzotan** are not readily available in the public domain. However, the following sections describe the standard methodologies that would have been employed to determine its pharmacological properties.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (K_i) of a compound for a specific receptor.

Objective: To quantify the affinity of **Ebalzotan** for the 5-HT_{1A} receptor.

General Protocol:

- **Membrane Preparation:** Membranes from cells expressing the human 5-HT_{1A} receptor or from brain tissue known to have high receptor density (e.g., hippocampus) are prepared.
- **Incubation:** A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT_{1A} receptor (e.g., [³H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of **Ebalzotan**.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of **Ebalzotan** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are crucial for determining the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

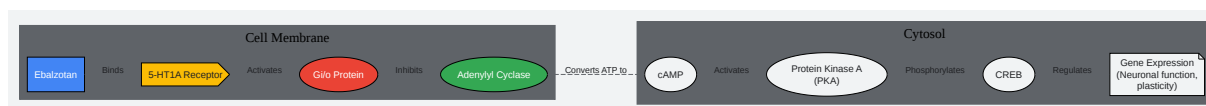
Objective: To determine the functional activity (EC50 and intrinsic activity) of **Ebalzotan** at the 5-HT1A receptor.

General Protocol:

- Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the 5-HT1A receptor are used.
- Incubation: The membranes are incubated with varying concentrations of **Ebalzotan** in the presence of [35S]GTPyS, a non-hydrolyzable analog of GTP.
- Stimulation: Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the exchange of GDP for GTP (or [35S]GTPyS) on the G α subunit.
- Separation: The membrane-bound [35S]GTPyS is separated from the unbound analog via filtration.
- Quantification: The amount of incorporated [35S]GTPyS is measured by scintillation counting.
- Data Analysis: The concentration of **Ebalzotan** that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like **Ebalzotan** initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

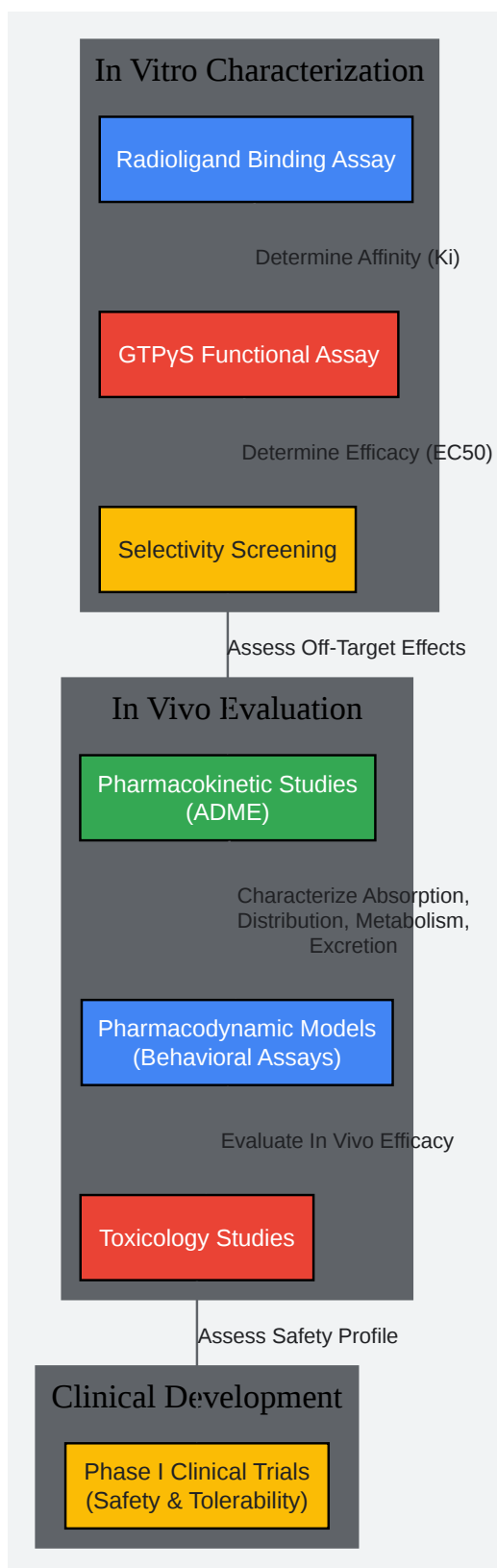


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Figure 1: Canonical signaling pathway of **Ebalzotan** via the 5-HT_{1A} receptor.

Workflow for Pharmacological Characterization:

The logical workflow for characterizing a compound like **Ebalzotan** is outlined below.



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